molecular formula C14H13N3OS2 B11375947 2,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide

2,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11375947
M. Wt: 303.4 g/mol
InChI Key: SNQSPFXFOLFEDY-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring a benzothiazole and thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique structural features and potential applications. Its combination of benzothiazole and thiazole moieties provides distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C14H13N3OS2

Molecular Weight

303.4 g/mol

IUPAC Name

2,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H13N3OS2/c1-7-4-5-10-11(6-7)20-14(16-10)17-13(18)12-8(2)15-9(3)19-12/h4-6H,1-3H3,(H,16,17,18)

InChI Key

SNQSPFXFOLFEDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=C(S3)C)C

Origin of Product

United States

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